![molecular formula C11H16BrN5 B6150047 6-bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 1521353-09-2](/img/new.no-structure.jpg)
6-bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
6-bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a bromine atom, a dimethylamino group, and an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance its binding affinity to specific sites, while the imidazo[4,5-b]pyridine core can participate in various non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,4-dimethylpyridin-3-amine
- 3-bromo-N,N-dimethylaniline
- 5-bromo-2,3-diaminopyridine
Uniqueness
6-bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a dimethylamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1521353-09-2 |
---|---|
Molecular Formula |
C11H16BrN5 |
Molecular Weight |
298.2 |
Purity |
95 |
Origin of Product |
United States |
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